2-Phenylethanol-d9

Mass Spectrometry Internal Standard Stable Isotope Labeling

2-Phenylethanol-d9 (CAS 42950-74-3) is a fully deuterated form of the aroma compound 2-phenylethanol. As a stable isotope-labeled compound (SIL), it serves as a critical internal standard (IS) in mass spectrometry-based assays (LC-MS/MS, GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C8H10O
Molecular Weight 131.22 g/mol
CAS No. 42950-74-3
Cat. No. B1459570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethanol-d9
CAS42950-74-3
Molecular FormulaC8H10O
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCO
InChIInChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D,6D2,7D2
InChIKeyWRMNZCZEMHIOCP-NVLGFDPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylethanol-d9 (CAS 42950-74-3): A High-Purity Deuterated Internal Standard for Analytical Quantification and Metabolic Tracing


2-Phenylethanol-d9 (CAS 42950-74-3) is a fully deuterated form of the aroma compound 2-phenylethanol . As a stable isotope-labeled compound (SIL), it serves as a critical internal standard (IS) in mass spectrometry-based assays (LC-MS/MS, GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . With nine deuterium atoms replacing all hydrogens on the ethanol backbone and phenyl ring, it provides a significant +9 Da mass shift versus the unlabeled analyte, ensuring clear spectral resolution and minimizing interference in complex matrices . This characteristic is foundational for accurate quantification in fields ranging from food flavor analysis to drug metabolism studies.

2-Phenylethanol-d9 Procurement: Why Deuterated Analogs Are Not Interchangeable Internal Standards


While multiple deuterated 2-phenylethanol analogs (e.g., d4, d5, d9) exist, they are not functionally equivalent. The number and position of deuterium atoms dictate critical analytical parameters, including the mass shift in MS, the degree of chromatographic resolution (or co-elution), and the potential for deuterium/hydrogen exchange . A generic substitution based solely on availability or cost risks compromising assay accuracy due to spectral overlap with the analyte, inadequate matrix effect compensation, or non-identical extraction recovery [1]. Therefore, a specific, evidence-based selection of a deuterated standard like 2-Phenylethanol-d9 is mandatory for robust and reproducible quantitative methods.

Quantitative Evidence for 2-Phenylethanol-d9 Differentiation: Why d9 Outperforms d4, d5, and Unlabeled Alternatives


Maximal Mass Shift for Unambiguous MS Quantification

In LC-MS/MS and GC-MS, a sufficient mass difference between the analyte and its internal standard is essential to avoid spectral overlap. 2-Phenylethanol-d9 provides a +9 Da mass shift compared to unlabeled 2-phenylethanol (M+9), which is significantly larger than the +4 Da shift of 2-Phenylethanol-d4 or the +5 Da shift of 2-Phenylethanol-d5 . This greater mass differential is critical when analyzing complex matrices where background ions could otherwise interfere with the internal standard signal, ensuring a unique and quantifiable m/z channel for the IS [1].

Mass Spectrometry Internal Standard Stable Isotope Labeling

Superior Matrix Effect Compensation via Co-Elution

The ideal SIL-IS co-elutes perfectly with the analyte to compensate for variable ionization efficiency caused by matrix components [1]. Due to its identical chemical structure (all hydrogens replaced by deuterium), 2-Phenylethanol-d9 exhibits near-identical chromatographic behavior to 2-phenylethanol, thereby providing maximal correction for ion suppression/enhancement across the entire elution window [2]. In contrast, structural analogs or standards with fewer deuterium labels (e.g., d4) can exhibit slight, yet significant, retention time shifts in certain chromatographic systems, leading to incomplete compensation for matrix effects and reduced accuracy [3].

LC-MS/MS Matrix Effects Ion Suppression Stable Isotope Dilution

High Isotopic Enrichment for Accurate Isotope Dilution

The accuracy of isotope dilution mass spectrometry (IDMS) is directly dependent on the isotopic purity of the internal standard. 2-Phenylethanol-d9 is typically supplied with a certified isotopic enrichment of 98 atom % D . This high level of deuteration minimizes the contribution of unlabeled (d0) species in the IS stock, which would otherwise create a 'background' signal indistinguishable from the target analyte, leading to systematic overestimation of analyte concentrations [1]. While exact purity for each batch must be verified by a certificate of analysis, the specification of 98 atom % D for d9 is a key differentiator from some d4 or d5 products which may have lower or more variable enrichment due to synthetic challenges [2].

Isotope Dilution Mass Spectrometry (IDMS) Analytical Accuracy Reference Standard

Minimal Deuterium-Hydrogen Exchange for Reliable Quantification

A key concern with deuterated internal standards is the potential for deuterium-hydrogen (D-H) exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix, leading to a drift in the IS signal and compromised quantification over time [1]. 2-Phenylethanol-d9, with deuterium atoms located on both aliphatic and aromatic carbons, exhibits high stability against D-H exchange under typical analytical and storage conditions (e.g., neutral or acidic pH, -20°C storage) . In contrast, compounds labeled only at acidic or exchange-labile positions (e.g., on a hydroxyl group) are far more susceptible to rapid exchange, making them unsuitable for many quantitative workflows [2].

Stability Deuterium Exchange Method Robustness Storage Stability

Key Application Scenarios for 2-Phenylethanol-d9 in Research and Industry


Accurate Quantification of 2-Phenylethanol in Food and Beverage Flavor Analysis

2-Phenylethanol-d9 is the preferred internal standard for quantifying the key aroma compound 2-phenylethanol in complex matrices like wine, beer, spirits, and fruit juices using stable isotope dilution analysis (SIDA) coupled with GC-MS or LC-MS/MS [1]. The +9 Da mass shift ensures unambiguous detection of the internal standard, free from interference by co-eluting matrix components. Its near-identical physicochemical properties to the analyte provide optimal correction for sample preparation losses and matrix-induced ion suppression/enhancement, resulting in highly accurate and precise concentration data essential for quality control and sensory studies [2].

Pharmacokinetic and Drug Metabolism Studies of 2-Phenylethanol Derivatives

In preclinical drug development, 2-Phenylethanol-d9 serves as a valuable tracer or internal standard for studying the absorption, distribution, metabolism, and excretion (ADME) of 2-phenylethanol-containing compounds or metabolites [1]. Its high isotopic purity (≥98 atom % D) allows for precise quantification of the unlabeled drug or metabolite in complex biological matrices (plasma, urine, tissue homogenates) [2]. The compound's stability against D-H exchange ensures reliable concentration measurements over the course of long-term pharmacokinetic studies, supporting robust determination of key parameters like half-life, clearance, and bioavailability [3].

Quality Control and Impurity Profiling in Chemical Manufacturing

2-Phenylethanol-d9 is an ideal internal standard for monitoring residual 2-phenylethanol or related process impurities in active pharmaceutical ingredients (APIs), fine chemicals, and fragrance compounds [1]. Using a validated LC-MS/MS method with 2-Phenylethanol-d9 as the internal standard allows for sensitive and selective detection of the target analyte at trace levels (ppm or ppb) [2]. This ensures compliance with stringent purity specifications and regulatory guidelines, such as those from the International Council for Harmonisation (ICH), for drug substances and other high-value products [3].

Environmental Monitoring and Bioremediation Research

2-Phenylethanol-d9 can be employed as an internal standard for the quantitative analysis of 2-phenylethanol and related aromatic alcohols in environmental samples (e.g., wastewater, soil, air) [1]. Its use in GC-MS or LC-MS/MS methods enables accurate measurement of these compounds, which may be present as pollutants or as indicators of microbial activity in bioremediation studies. The robust compensation for matrix effects provided by the co-eluting deuterated standard is crucial for obtaining reliable data from complex and variable environmental matrices [2].

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